molecular formula C13H14N2O2 B8691113 2,4-Dimethoxy-5-o-tolyl-pyrimidine

2,4-Dimethoxy-5-o-tolyl-pyrimidine

Cat. No.: B8691113
M. Wt: 230.26 g/mol
InChI Key: BATAKBLMEZJDFD-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-o-tolyl-pyrimidine is a chemical compound of significant interest in organic and medicinal chemistry research. It features a pyrimidine core, an electron-rich aromatic heterocycle that is a fundamental building block in nucleic acids and a privileged scaffold in drug discovery . The specific substitution pattern with methoxy groups at the 2 and 4 positions, and an o-tolyl group at the 5 position, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this and related dimethoxypyrimidine compounds as key building blocks in multicomponent reactions for the development of novel heterocyclic frameworks, such as pyrimido[4,5-b]quinolin-6(7H)-ones, which have shown promising antiproliferative activity against a panel of human tumor cell lines in vitro . The methoxy groups on the pyrimidine ring are a common feature in many established anticancer agents and are known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2,4-dimethoxy-5-(2-methylphenyl)pyrimidine

InChI

InChI=1S/C13H14N2O2/c1-9-6-4-5-7-10(9)11-8-14-13(17-3)15-12(11)16-2/h4-8H,1-3H3

InChI Key

BATAKBLMEZJDFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(N=C2OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Functional Group Effects

The substituent patterns of pyrimidine derivatives significantly influence their physicochemical and biological properties. Key analogues from the evidence include:

Compound Name Substituents (Positions) Functional Groups Key Features
2,4-Dimethoxy-5-o-tolyl-pyrimidine 2-OCH₃, 4-OCH₃, 5-o-tolyl Methoxy, ortho-methylphenyl High lipophilicity, steric bulk
5c () 2-SCF₃-benzyl, 4-oxo, 6-phenyl Trifluoromethyl, oxo, phenyl Electron-withdrawing groups
Title compound () 2-SCH₂CH₂OCH₃, 4-(2-methylpropyl) Sulfanyl ether, branched alkyl Planar core, hydrogen bonding
Chromeno-pyrimidine () Fused chromene, piperidine-phenyl Fused ring, tertiary amine Enhanced bioavailability

Structural Insights :

  • Electron Effects : The methoxy groups in the target compound contrast with electron-withdrawing groups (e.g., oxo in 5c or trifluoromethyl in ), which may reduce reactivity in nucleophilic substitution reactions .
  • Planarity : Unlike the planar pyrimidine core in ’s compound, the o-tolyl group may disrupt coplanarity, affecting crystal packing or binding to flat targets .

Comparison :

  • Alkylation Reactions : Both and use DMF as a solvent and potassium carbonate as a base for alkylation, suggesting that the target compound’s methoxy groups could be introduced via similar nucleophilic substitutions.
  • Reaction Time : Shorter reaction times (15–90 minutes) in contrast with 12-hour reactions in , highlighting substituent-dependent kinetics .

Physicochemical and Spectral Properties

Melting Points and Solubility :

  • ’s compound has a melting point of 113–115°C, while dihydropyrimidines () are typically solids with solubility in polar aprotic solvents . The target compound’s methoxy groups may lower melting points compared to sulfanyl or oxo analogues due to reduced hydrogen bonding.

NMR Trends :

  • Methoxy Signals : In , CH₃O appears at δ 3.27 (¹H NMR), consistent with methoxy groups in the target compound .
  • Aromatic Protons : The o-tolyl group’s ortho-methyl protons would resonate near δ 2.3–2.5 (cf. 5c’s phenyl at δ 7.2–7.5) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethoxy-5-o-tolyl-pyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves condensation reactions, nucleophilic substitutions, or cyclization. For example, refluxing intermediates with amines in solvents like DMSO:water (5:5) under controlled temperature can yield target compounds . Optimizing reaction time (e.g., overnight reflux) and stoichiometric ratios of reagents is critical. Purification via acidification, filtration, and crystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity and yield .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (using gradient elution with ethyl acetate/hexane) is standard for isolating intermediates. For final compounds, acid-base workup (e.g., dilute HCl to precipitate crude product) followed by recrystallization from aprotic solvents like DMSO or acetonitrile ensures high purity (>95%) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–8.0 ppm for o-tolyl substituents) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • FT-IR : Identifies C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches .

Advanced Research Questions

Q. How can neutron diffraction and X-ray crystallography elucidate tautomeric forms and hydrogen-bonding patterns in pyrimidine derivatives?

  • Methodological Answer : Neutron diffraction studies (e.g., space group P1̄, refinement of H-atom positions) resolve tautomerism (e.g., 2,4-diaminopyrimidine vs. imino forms) and hydrogen-bonding networks (e.g., N–H···O interactions between pyrimidine rings) . X-ray data (e.g., a = 10.523 Å, b = 11.222 Å) combined with computational modeling (DFT) validate intermolecular interactions critical for receptor binding .

Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50 values) may arise from:

  • Purity : Verify compound purity (>95% via HPLC) .
  • Assay Conditions : Standardize cell lines (e.g., E. coli ATCC 25922) and incubation times .
  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity .
    • Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell MIC) clarifies mechanisms .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes (e.g., dihydrofolate reductase) with PyMOL visualization .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns runs in GROMACS) to assess stability of hydrogen bonds with active-site residues .
  • QSAR : Correlate substituent electronic properties (Hammett σ values) with bioactivity trends .

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